2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a bromine atom and a nicotinoylpiperidinyl moiety, making it a versatile candidate for research in medicinal chemistry and other domains.
Mechanism of Action
Target of Action
Similar benzamide derivatives have been found to interact withhypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
It’s known that benzamide derivatives can induce the expression ofHIF-1α protein and downstream target gene p21 , and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
The compound likely affects the HIF-1 pathways . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound’s molecular weight is214.059 , which could influence its pharmacokinetic properties.
Result of Action
The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action of the compound is likely influenced by the hypoxic environment of the tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Conversely, inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the nicotinoylpiperidinyl intermediate. This intermediate is then reacted with a brominated benzoyl chloride derivative under controlled conditions to yield the final product. Common reagents used in these reactions include bromine, piperidine, and nicotinic acid, with solvents such as dichloromethane or ethanol employed to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to achieve high purity levels required for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide
- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide
Uniqueness
2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and nicotinoylpiperidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-bromo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c20-17-6-2-1-5-16(17)18(24)22-12-14-7-10-23(11-8-14)19(25)15-4-3-9-21-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQDVPZYBFADLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.